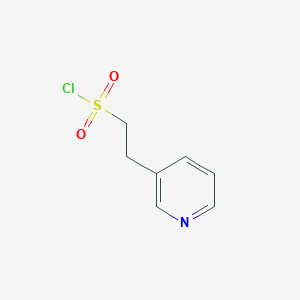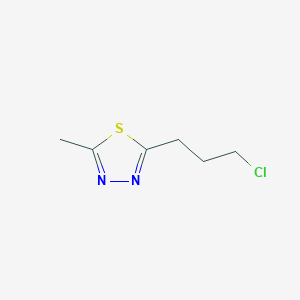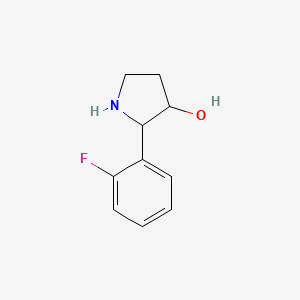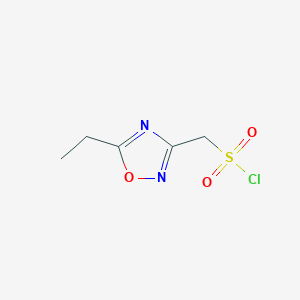
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol . This compound is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.
Méthodes De Préparation
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-ethyl-1,2,4-oxadiazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Analyse Des Réactions Chimiques
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. For example, nucleophilic substitution reactions can lead to the formation of sulfonamide derivatives, while oxidation reactions can yield sulfonic acid derivatives . The specific products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds . Additionally, it has industrial applications, including its use in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways . For example, its antibacterial activity is believed to result from its ability to inhibit the growth of bacterial cells by interfering with essential cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
(5-Ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride can be compared with other similar compounds, such as other oxadiazole derivatives . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . For example, 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine is another oxadiazole derivative with distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C5H7ClN2O3S |
|---|---|
Poids moléculaire |
210.64 g/mol |
Nom IUPAC |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H7ClN2O3S/c1-2-5-7-4(8-11-5)3-12(6,9)10/h2-3H2,1H3 |
Clé InChI |
CRVHOQHDTTUSRB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


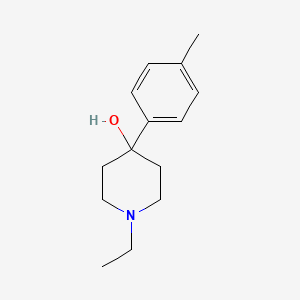

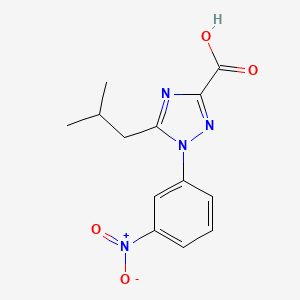
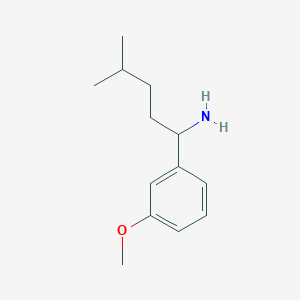
amine](/img/structure/B13238297.png)

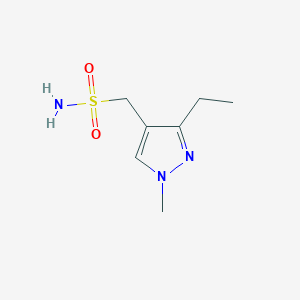
amine](/img/structure/B13238325.png)
